Benzamide adenine nucleotide

Catalog No.
S577278
CAS No.
156724-91-3
M.F
C22H28N6O14P2
M. Wt
662.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide adenine nucleotide

CAS Number

156724-91-3

Product Name

Benzamide adenine nucleotide

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylphenyl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C22H28N6O14P2

Molecular Weight

662.4 g/mol

InChI

InChI=1S/C22H28N6O14P2/c23-19-13-21(26-7-25-19)28(8-27-13)22-17(32)15(30)12(41-22)6-39-44(36,37)42-43(34,35)38-5-11-14(29)16(31)18(40-11)9-2-1-3-10(4-9)20(24)33/h1-4,7-8,11-12,14-18,22,29-32H,5-6H2,(H2,24,33)(H,34,35)(H,36,37)(H2,23,25,26)/t11-,12-,14-,15-,16-,17-,18+,22-/m1/s1

InChI Key

HNKKJJHKTPALEK-RACQCECLSA-N

SMILES

C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Synonyms

benzamide adenine nucleotide

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Benzamide adenine nucleotide is a synthetic compound that integrates the structural characteristics of benzamide and adenine. This compound is gaining attention in various scientific fields such as biochemistry, pharmacology, and molecular biology due to its unique ability to interact with enzymes and nucleic acids. Its structural formula is C22H28N6O14P2C_{22}H_{28}N_{6}O_{14}P_{2} with a molecular weight of approximately 662.4 g/mol . Benzamide adenine nucleotide serves as a valuable tool in research, particularly in studies involving enzyme kinetics and nucleic acid interactions.

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  • Use of Spacers: Hydrophilic and hydrophobic spacers, such as triethylene glycol or alkyl chains, may be employed to link the two molecules effectively.
  • Purification: Ion-exchange chromatography is often utilized for the purification of the final product, especially in industrial settings where large-scale synthesis is required.
  • These methods highlight the complexity involved in synthesizing this compound while ensuring high purity levels for research applications.

    Benzamide adenine nucleotide exhibits significant biological activity, primarily as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Its role as a non-hydrolyzable analog of nicotinamide adenine dinucleotide enables it to block binding sites on PARP, thereby influencing DNA damage response pathways. Studies have shown that benzamide adenine nucleotide can effectively inhibit both type I and type II inosine monophosphate dehydrogenase, demonstrating its potential therapeutic applications .

    Benzamide adenine nucleotide has diverse applications across various fields:

    • Biochemistry: It serves as a model compound for studying nucleic acid interactions and enzyme kinetics.
    • Molecular Biology: The compound is utilized in research involving DNA and RNA binding, as well as protein-nucleic acid interactions.
    • Medicine: Investigated for its therapeutic potential, particularly in inhibiting PARP, which has implications for cancer treatment.
    • Industry: Used in developing diagnostic tools and as a reagent in biochemical assays.

    These applications underscore its versatility as a research tool and potential therapeutic agent.

    Interaction studies involving benzamide adenine nucleotide reveal its capacity to modulate enzymatic activities significantly. For instance, it has been shown to alter the dynamics of PARP-1 upon binding, enhancing the enzyme's affinity for DNA damage sites. This interaction provides insights into the mechanisms of DNA repair and highlights the potential for developing targeted therapies that exploit these interactions .

    Benzamide adenine nucleotide can be compared with several similar compounds:

    Compound NameStructural FeaturesUnique Properties
    Nicotinamide adenine dinucleotideContains adenine and two phosphate groupsFunctions as an essential coenzyme in redox reactions
    Diadenosine polyphosphatesContains two adenosines linked by phosphateInvolved in energy transfer processes
    CytokininsPurine derivatives involved in plant growthPrimarily regulates plant growth rather than DNA repair

    Benzamide adenine nucleotide stands out due to its specific inhibition of PARP and its unique structural features that differentiate it from other compounds with similar components.

    XLogP3

    -5.2

    Other CAS

    156724-91-3

    Wikipedia

    Benzamide adenine nucleotide

    Dates

    Last modified: 02-18-2024

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